Cas no 1698726-34-9 (5-bromo-1-2-(pyrrolidin-1-yl)ethyl-1H-1,2,4-triazol-3-amine)
5-bromo-1-2-(pyrrolidin-1-yl)ethyl-1H-1,2,4-triazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1698726-34-9
- EN300-1108611
- 5-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
- 1H-1,2,4-Triazol-3-amine, 5-bromo-1-[2-(1-pyrrolidinyl)ethyl]-
- 5-bromo-1-2-(pyrrolidin-1-yl)ethyl-1H-1,2,4-triazol-3-amine
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- Inchi: 1S/C8H14BrN5/c9-7-11-8(10)12-14(7)6-5-13-3-1-2-4-13/h1-6H2,(H2,10,12)
- InChI Key: FQNJFHSRBVWDSX-UHFFFAOYSA-N
- SMILES: BrC1=NC(N)=NN1CCN1CCCC1
Computed Properties
- Exact Mass: 259.04326g/mol
- Monoisotopic Mass: 259.04326g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 60Ų
Experimental Properties
- Density: 1.79±0.1 g/cm3(Predicted)
- Boiling Point: 431.7±47.0 °C(Predicted)
- pka: 9.40±0.20(Predicted)
5-bromo-1-2-(pyrrolidin-1-yl)ethyl-1H-1,2,4-triazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1108611-0.05g |
5-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1698726-34-9 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
| Enamine | EN300-1108611-0.1g |
5-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1698726-34-9 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
| Enamine | EN300-1108611-0.25g |
5-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1698726-34-9 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
| Enamine | EN300-1108611-0.5g |
5-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1698726-34-9 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
| Enamine | EN300-1108611-1.0g |
5-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1698726-34-9 | 1g |
$1414.0 | 2023-06-10 | ||
| Enamine | EN300-1108611-2.5g |
5-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1698726-34-9 | 95% | 2.5g |
$1791.0 | 2023-10-27 | |
| Enamine | EN300-1108611-5.0g |
5-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1698726-34-9 | 5g |
$4102.0 | 2023-06-10 | ||
| Enamine | EN300-1108611-10.0g |
5-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1698726-34-9 | 10g |
$6082.0 | 2023-06-10 | ||
| Enamine | EN300-1108611-1g |
5-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1698726-34-9 | 95% | 1g |
$914.0 | 2023-10-27 | |
| Enamine | EN300-1108611-5g |
5-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1698726-34-9 | 95% | 5g |
$2650.0 | 2023-10-27 |
5-bromo-1-2-(pyrrolidin-1-yl)ethyl-1H-1,2,4-triazol-3-amine Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 5-bromo-1-2-(pyrrolidin-1-yl)ethyl-1H-1,2,4-triazol-3-amine
Research Brief on 5-bromo-1-2-(pyrrolidin-1-yl)ethyl-1H-1,2,4-triazol-3-amine (CAS: 1698726-34-9)
The compound 5-bromo-1-2-(pyrrolidin-1-yl)ethyl-1H-1,2,4-triazol-3-amine (CAS: 1698726-34-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound belongs to the 1,2,4-triazole class, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Recent studies have highlighted the synthetic pathways for 5-bromo-1-2-(pyrrolidin-1-yl)ethyl-1H-1,2,4-triazol-3-amine, emphasizing its efficient production through multi-step organic reactions. Key steps include the bromination of the triazole ring and the introduction of the pyrrolidin-1-yl ethyl moiety, which are critical for its biological activity. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of the compound, ensuring its suitability for further pharmacological evaluation.
In vitro and in vivo studies have demonstrated promising results for this compound, particularly in the context of cancer therapy. Mechanistic investigations reveal that 5-bromo-1-2-(pyrrolidin-1-yl)ethyl-1H-1,2,4-triazol-3-amine exhibits potent inhibitory effects on specific kinase pathways involved in tumor proliferation. Additionally, its ability to modulate cellular apoptosis and autophagy has been documented, suggesting a multifaceted mechanism of action. These findings position the compound as a potential lead for the development of novel anticancer agents.
Beyond oncology, preliminary research indicates that this compound may also have applications in treating infectious diseases. Its antimicrobial activity against a range of Gram-positive and Gram-negative bacteria has been reported, with minimal cytotoxicity to mammalian cells. This selectivity underscores its potential as a safe and effective antimicrobial agent. Further studies are needed to explore its efficacy in more complex biological systems and to optimize its pharmacokinetic properties.
In conclusion, 5-bromo-1-2-(pyrrolidin-1-yl)ethyl-1H-1,2,4-triazol-3-amine (CAS: 1698726-34-9) represents a versatile and promising molecule in the realm of medicinal chemistry. Its dual potential in oncology and infectious disease therapy, coupled with its well-characterized synthesis and biological activity, makes it a compelling candidate for further research and development. Future studies should focus on clinical translation, including toxicity profiling and formulation optimization, to fully realize its therapeutic potential.
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